molecular formula C6H7N4NaO2 B2482814 Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate CAS No. 2108456-82-0

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

Cat. No.: B2482814
CAS No.: 2108456-82-0
M. Wt: 190.138
InChI Key: STOGNKRLODVMSM-UHFFFAOYSA-M
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Description

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₆H₇N₄NaO₂ and a molecular weight of 190.1 g/mol

Mechanism of Action

Target of Action

It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .

Mode of Action

It’s known that the compound is used in the preparation of sitagliptin phosphate , which is a dipeptidyl peptidase-4 inhibitor . This suggests that the compound may interact with its targets in a similar manner, inhibiting the action of specific enzymes.

Biochemical Pathways

Given its use in the preparation of sitagliptin phosphate , it may be involved in the regulation of glucose metabolism, similar to other dipeptidyl peptidase-4 inhibitors.

Result of Action

It’s known that the compound is used in the preparation of sitagliptin phosphate , an oral hypoglycaemic agent . This suggests that the compound may have similar effects, such as reducing blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate is unique due to its specific triazolo-pyrazine scaffold, which provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOGNKRLODVMSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)[O-])CN1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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